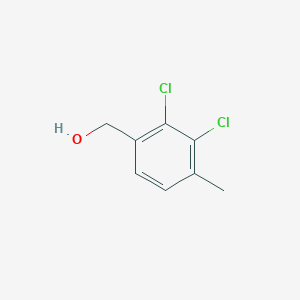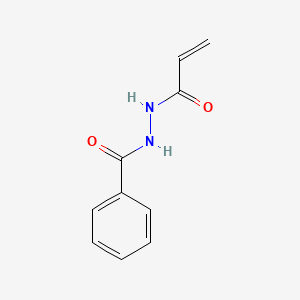
Pentaerythritoltetrakis(2-bromoisobutyrat)
Übersicht
Beschreibung
Pentaerythritol tetrakis(2-bromoisobutyrate) (PETBIB) is a tetrafunctional initiator, also known as 4f-BiB . It is used in Atom Transfer Radical Polymerization (ATRP) for the creation of tetrafunctional polymers . Polymerization will occur at four sites creating a four-arm star polymer .
Synthesis Analysis
PETBIB has been synthesized by the copolymerization of pentaerythritol, 2-bromoisobutyric acid, and sodium tetraborate . It is also used as an initiator in the synthesis of star-shaped block copolymers with two sequential structures .Molecular Structure Analysis
The empirical formula of PETBIB is C21H32Br4O8 . Its molecular weight is 732.09 . The SMILES string representation of its structure isCC(C)(Br)C(=O)OCC(COC(=O)C(C)(C)Br)(COC(=O)C(C)(C)Br)COC(=O)C(C)(C)Br . Chemical Reactions Analysis
PETBIB is used as an initiator in Atom Transfer Radical Polymerization (ATRP). In this process, polymerization occurs at four sites, creating a four-arm star polymer . It has also been used in the synthesis of star-shaped block copolymers with two sequential structures .Physical and Chemical Properties Analysis
PETBIB is a solid substance . It has a melting point of 130-134 °C . Its purity, as determined by GC, is greater than 95.0% .Wissenschaftliche Forschungsanwendungen
Polymerwissenschaften: Tetrafunktioneller Initiator
Pentaerythritoltetrakis(2-bromoisobutyrat) wird häufig als tetrafunktioneller Initiator in der Atomtransfer-Radikalpolymerisation (ATRP) verwendet . Dieser Prozess ermöglicht die Herstellung von vierarmigen Sternpolymeren, die für die Entwicklung neuer Materialien mit spezifischen Eigenschaften wie erhöhter Festigkeit, Flexibilität oder chemischer Beständigkeit wichtig sind.
Materialwissenschaften: Aufbau molekularer Gerüste
In den Materialwissenschaften dient diese Verbindung als flexibler organischer Linker. Sie ist maßgeblich am Aufbau dreidimensionaler molekularer Gerüste beteiligt, wie z. B. Dendrimere und metallorganische Gerüste (MOFs) . Diese Strukturen haben vielfältige Anwendungen, darunter Gasspeicherung, Katalyse und Arzneistoffabgabesysteme.
Nanotechnologie: Nanomedizin und fortschrittliche Materialien
Die Rolle der Verbindung in der ATRP macht sie wertvoll für die Synthese von Polymeren auf der Nanoskala, die in der Nanomedizin für die gezielte Arzneistoffabgabe oder bei der Herstellung fortschrittlicher Materialien mit einzigartigen rheologischen Eigenschaften eingesetzt werden können .
Analytische Chemie: Kontrollierte Radikalpolymerisation
In der analytischen Chemie wird Pentaerythritoltetrakis(2-bromoisobutyrat) in der kontrollierten Radikalpolymerisation eingesetzt. Diese präzise Polymerisationstechnik ist entscheidend für die Herstellung von Polymeren mit einheitlicher Zusammensetzung und vorhersehbaren Molekulargewichten, die für hochpräzise analytische Methoden unerlässlich sind .
Energiespeicher: Matrixpolymere
Im Bereich der Energiespeicherung wurde diese Verbindung zur Synthese von Matrixpolymeren eingesetzt. Diese Polymere können in verschiedenen Anwendungen eingesetzt werden, darunter Batterien und Superkondensatoren, um die Energiedichte und Stabilität zu verbessern .
Umweltwissenschaften: Forschung und Entwicklung
Obwohl direkte Anwendungen in den Umweltwissenschaften nicht explizit dokumentiert sind, kann der Einsatz der Verbindung in Forschung und Entwicklung zur Entdeckung neuer Materialien führen, die möglicherweise Schadstoffe abbauen oder Treibhausgase einfangen könnten .
Medizin: Forschungsinstrument
In der medizinischen Forschung dient sie zwar nicht direkt als Arzneimittelverbindung, sondern als Forschungsinstrument bei der Synthese von Polymeren, die für medizinische Geräte, Tissue Engineering oder als Bestandteil von Arzneistoffabgabesystemen eingesetzt werden könnten .
Wirkmechanismus
Target of Action
Pentaerythritol tetrakis(2-bromoisobutyrate) is primarily used as an initiator for Atom Transfer Radical Polymerization (ATRP) . The primary targets of this compound are monomers that are susceptible to radical polymerization .
Mode of Action
The compound acts as a tetrafunctional initiator in ATRP, meaning it can initiate polymerization at four different sites . This results in the creation of a four-arm star polymer .
Biochemical Pathways
It is known that the compound plays a crucial role in the atrp process, which is a type of controlled radical polymerization .
Result of Action
The primary result of the action of Pentaerythritol tetrakis(2-bromoisobutyrate) is the formation of a four-arm star polymer . This structure is achieved due to the tetrafunctional nature of the compound, which allows it to initiate polymerization at four different sites .
Action Environment
The efficacy and stability of Pentaerythritol tetrakis(2-bromoisobutyrate) can be influenced by various environmental factors. For instance, the presence of impurities can interfere with the ATRP process. Additionally, the temperature and pH of the environment can also impact the efficiency of the polymerization process .
Safety and Hazards
PETBIB is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE (3) . It can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, using protective gloves and eyewear, and washing hands thoroughly after handling .
Zukünftige Richtungen
PETBIB is a valuable tool in the field of polymer science, particularly in the synthesis of tetrafunctional polymers and star-shaped block copolymers . Its future applications may continue to expand as researchers explore new ways to leverage its unique properties in the synthesis of complex polymer structures.
Biochemische Analyse
Biochemical Properties
Pentaerythritol tetrakis(2-bromoisobutyrate) plays a significant role in biochemical reactions, particularly in the synthesis of functional polymers. It interacts with various enzymes and proteins involved in the polymerization process. The compound acts as an initiator, facilitating the transfer of radicals to monomers, which then polymerize to form long chains. This interaction is crucial for the formation of well-defined polymers with specific properties .
Cellular Effects
The effects of Pentaerythritol tetrakis(2-bromoisobutyrate) on cellular processes are primarily related to its role in polymer synthesis. In cellular environments, the compound can influence cell function by altering the properties of the polymers it helps create. These polymers can affect cell signaling pathways, gene expression, and cellular metabolism by providing a scaffold for the attachment of bioactive molecules or by altering the physical properties of the cellular environment .
Molecular Mechanism
At the molecular level, Pentaerythritol tetrakis(2-bromoisobutyrate) exerts its effects through its role as an ATRP initiator. The compound binds to transition metal catalysts, such as copper, to form a complex that can transfer radicals to monomers. This process initiates the polymerization reaction, leading to the formation of polymers with controlled structures. The binding interactions between Pentaerythritol tetrakis(2-bromoisobutyrate) and the metal catalysts are essential for the efficiency and precision of the polymerization process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pentaerythritol tetrakis(2-bromoisobutyrate) can change over time due to its stability and degradation properties. The compound is generally stable under inert atmosphere and room temperature conditions . Prolonged exposure to light or moisture can lead to degradation, affecting its efficacy as a polymerization initiator. Long-term studies have shown that the stability of the compound is crucial for maintaining consistent polymerization results .
Dosage Effects in Animal Models
The effects of Pentaerythritol tetrakis(2-bromoisobutyrate) in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects, including skin and eye irritation . Studies have shown that there is a threshold beyond which the compound’s toxicity increases, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
Pentaerythritol tetrakis(2-bromoisobutyrate) is involved in metabolic pathways related to its role in polymer synthesis. The compound interacts with enzymes and cofactors that facilitate the polymerization process. These interactions can affect metabolic flux and the levels of metabolites involved in the synthesis of functional polymers .
Transport and Distribution
Within cells and tissues, Pentaerythritol tetrakis(2-bromoisobutyrate) is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its availability for polymerization reactions. The distribution of the compound within cellular compartments is crucial for its efficacy as a polymerization initiator .
Subcellular Localization
The subcellular localization of Pentaerythritol tetrakis(2-bromoisobutyrate) is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on polymerization processes. The localization of the compound within subcellular structures is essential for its activity and function in biochemical reactions .
Eigenschaften
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;2-bromo-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4.4C4H7BrO2/c6-1-5(2-7,3-8)4-9;4*1-4(2,5)3(6)7/h6-9H,1-4H2;4*1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBFCIQDWYULRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.C(C(CO)(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40Br4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747920 | |
| Record name | 2-Bromo-2-methylpropanoic acid--2,2-bis(hydroxymethyl)propane-1,3-diol (4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243991-62-0 | |
| Record name | 2-Bromo-2-methylpropanoic acid--2,2-bis(hydroxymethyl)propane-1,3-diol (4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 243991-62-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Pentaerythritol tetrakis(2-bromoisobutyrate) in polymer synthesis?
A: Pentaerythritol tetrakis(2-bromoisobutyrate) (PT-Br) serves as a crucial component in Atom Transfer Radical Polymerization (ATRP). Its structure, featuring four bromine atoms, allows it to act as a multi-functional initiator in ATRP reactions. [, ] This means that a single molecule of PT-Br can initiate the growth of four polymer chains simultaneously, ultimately leading to the formation of star-shaped polymers. [, ] This is in contrast to linear polymers synthesized using conventional initiators.
Q2: How does the use of Pentaerythritol tetrakis(2-bromoisobutyrate) influence the properties of the resulting polymers?
A: Studies demonstrate that star-shaped polymers synthesized using PT-Br exhibit unique characteristics compared to their linear counterparts. For instance, star-shaped Poly(4-vinyls)stilbene (PVS) synthesized with PT-Br displayed lower viscosity and glass transition temperatures. [] This difference in properties can be attributed to the branched architecture of star polymers, influencing their chain packing and entanglement.
Q3: Can you provide an example of a specific application where the unique properties of polymers synthesized using Pentaerythritol tetrakis(2-bromoisobutyrate) are advantageous?
A: Research highlights the use of PT-Br in synthesizing star-block copolymers like Poly(styrene)-block-poly(4-vinylpyridine) (PS-b-P4VP)_4. [] These copolymers self-assemble into fiber-like micelles in specific solvents. These micelles, with their unique morphology, have been explored as templates for creating one-dimensional nanomaterials, specifically ordered arrays of gold nanoparticles. [] This showcases the potential of using PT-Br derived polymers in nanotechnology applications.
Q4: Are there any analytical techniques commonly employed to characterize polymers synthesized using Pentaerythritol tetrakis(2-bromoisobutyrate)?
A: Several techniques are employed to characterize these polymers. Nuclear Magnetic Resonance (NMR) spectroscopy helps determine the polymer's structure and composition. [, ] Gel Permeation Chromatography (GPC) provides insights into the molecular weight and distribution of the synthesized polymer chains. [] Additionally, techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology and size of self-assembled structures formed by these polymers, such as the fiber-like micelles. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


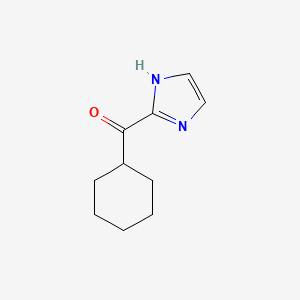
![4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate](/img/structure/B1456515.png)
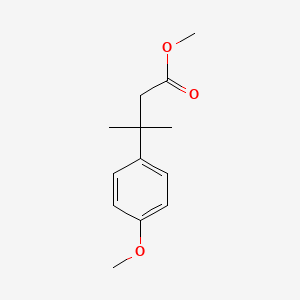
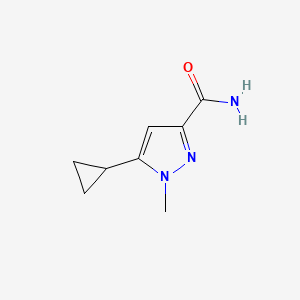
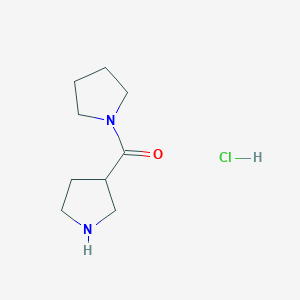

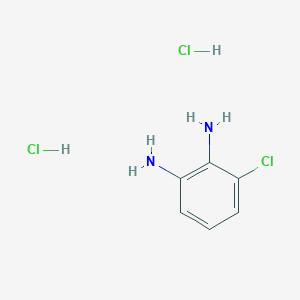
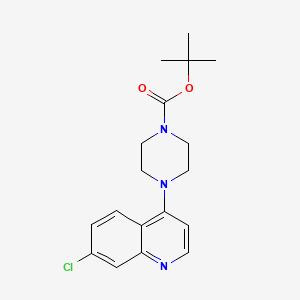

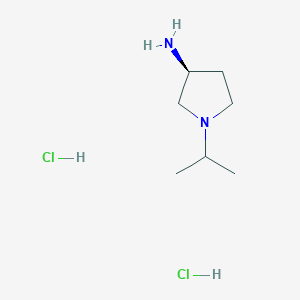
![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid hydrochloride](/img/structure/B1456531.png)

